For-DL-Met-DL-Phe-DL-Met-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-DL-Met-DL-Phe-DL-Met-OH typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). The activated amino acids are then sequentially coupled to form the peptide chain. After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions efficiently. The use of high-throughput liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
For-DL-Met-DL-Phe-DL-Met-OH can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: The compound can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The formyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with substituted formyl groups.
Scientific Research Applications
For-DL-Met-DL-Phe-DL-Met-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and degradation.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of For-DL-Met-DL-Phe-DL-Met-OH involves its interaction with specific molecular targets and pathways. The formyl group at the N-terminus of the peptide can interact with formyl peptide receptors (FPRs) on the surface of cells, triggering signaling pathways that lead to various cellular responses. The methionine and phenylalanine residues can also interact with other proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
DL-Methionine: A racemic mixture of methionine used in animal feed and nutritional supplements.
DL-Phenylalanine: A racemic mixture of phenylalanine used in dietary supplements and as a precursor for the synthesis of other compounds.
DL-2-Hydroxy-4-(methylthio)butanoic acid (DL-OH-Met): A methionine analog used in animal nutrition
Uniqueness
For-DL-Met-DL-Phe-DL-Met-OH is unique due to its specific sequence and the presence of the formyl group, which imparts distinct chemical and biological properties. Unlike simple amino acids or their analogs, this compound can interact with multiple molecular targets and participate in complex biochemical pathways .
Properties
Molecular Formula |
C20H29N3O5S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)23-17(12-14-6-4-3-5-7-14)19(26)22-16(20(27)28)9-11-30-2/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28) |
InChI Key |
BSSXRCLBQLQBOD-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC=O |
Origin of Product |
United States |
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